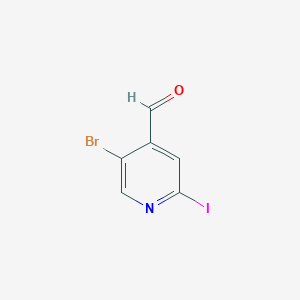

5-Bromo-2-iodoisonicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-iodoisonicotinaldehyde is a chemical compound with the CAS Number: 1289018-37-6 . It has a molecular weight of 311.9 and its IUPAC name is this compound . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is available in either liquid or solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.9 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is available in either liquid or solid form .Applications De Recherche Scientifique

Palladium-Catalyzed Arylation The compound is utilized in palladium-catalyzed direct arylation processes. Specifically, 1-N-benzyl-5-iodo(or bromo)uracil is arylated with arenes and heteroarenes to produce uracil analogs used as RNA and DNA probes. This reaction avoids the use of arylboronic acid or stannane precursors, showcasing a significant application in the synthesis of nucleosides (Liang, Gloudeman, & Wnuk, 2014).

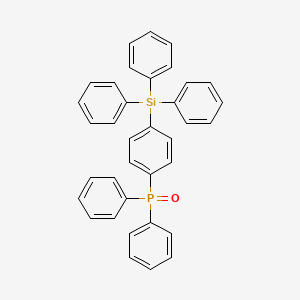

Organometallic Reagents and Coupling Reactions 5-Bromo-2-iodoisonicotinaldehyde is used to prepare organometallic reagents like 5-bromo-2-pyridylzinc iodide, which are essential in various coupling reactions. This route allows the selective oxidative addition to C–I bonds and provides a pathway to synthesize cross-coupling products (Rieke & Kim, 2011).

Ligand Synthesis and Metal Salt Binding The bromo-methylation of 5-substituted salicylaldehydes, related to this compound, is utilized to attach functional arms to salicylaldehydes. These functionalized compounds are used in the synthesis of heteroditopic ligands that act as receptors for metal salts, highlighting its role in coordination chemistry (Wang et al., 2006).

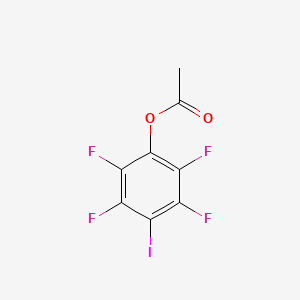

Electrochemical Studies The electrochemical reductive cleavage of carbon-halogen bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene is studied for understanding the mechanistic aspects of these reactions. These studies reveal transient species and provide insights into the behavior of halogenated compounds during electrochemical processes (Prasad & Sangaranarayanan, 2004).

Fluorescent Chromophores Synthesis The synthesis of BOPHY dyes involving bromo and iodo components, akin to this compound, results in highly fluorescent dyes. These dyes, with large Stokes shifts, are significant in various applications, including as fluorescent probes in biochemical assays (Huaulmé et al., 2015).

Iodide Ion-Selective Electrodes The compound is used in constructing iodide ion-selective electrodes, essential in electrochemical studies and analytical applications. These electrodes exhibit Nernstian slopes and are used for the potentiometric determination of iodide ion concentrations (Shokrollahi et al., 2009).

Safety and Hazards

The safety information for 5-Bromo-2-iodoisonicotinaldehyde indicates that it is a dangerous compound. The GHS pictogram is GHS06 . The hazard statement is H301 , which means it is toxic if swallowed. The precautionary statements are P301+P310 , which advise to call a poison center or doctor if the compound is swallowed .

Orientations Futures

While specific future directions for 5-Bromo-2-iodoisonicotinaldehyde are not mentioned, it’s worth noting that brominated compounds are often used in the synthesis of pharmaceuticals and other organic compounds. For example, 5-bromo-2-chlorobenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Mécanisme D'action

Target of Action

Similar compounds such as 5-bromo-2-aryl benzimidazoles have been studied as potential inhibitors of the α-glucosidase enzyme .

Mode of Action

Based on the studies of related compounds, it can be inferred that these types of compounds may interact with their targets (such as α-glucosidase) and inhibit their activity . This interaction could lead to changes in the normal functioning of the target, potentially altering biochemical processes.

Biochemical Pathways

If we consider its potential role as an α-glucosidase inhibitor, it could affect the carbohydrate digestion pathway by slowing down the conversion of complex carbohydrates into glucose . This could have downstream effects on glucose metabolism and insulin regulation.

Result of Action

If it acts as an α-glucosidase inhibitor, it could potentially reduce postprandial hyperglycemia by delaying carbohydrate digestion, thereby reducing glucose absorption .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Propriétés

IUPAC Name |

5-bromo-2-iodopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBPGOWSGYKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)

![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

methanone hydrochloride](/img/structure/B6591143.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B6591164.png)

![4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B6591165.png)